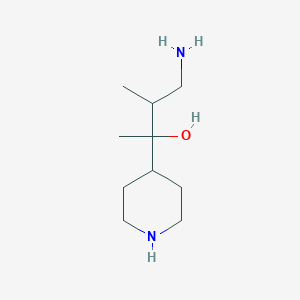

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-amino-3-methyl-2-piperidin-4-ylbutan-2-ol |

InChI |

InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-3-5-12-6-4-9/h8-9,12-13H,3-7,11H2,1-2H3 |

InChI Key |

NHRGGAJOVRFOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C)(C1CCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategies

The preparation of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol typically involves multi-step organic synthesis, including:

- Formation of the piperidine ring or its functionalized derivatives.

- Introduction of the amino and hydroxyl groups on the butanol backbone.

- Selective substitution and protection/deprotection steps to ensure regio- and stereochemical control.

Specific Synthetic Routes

Route via Piperidin-4-one Intermediate and Reductive Amination

This method involves the use of piperidin-4-one derivatives as key intermediates, followed by reductive amination to install the amino group and subsequent functionalization of the butanol moiety.

- Step 1: Preparation of piperidin-4-one derivative.

- Step 2: Reaction with appropriate alkylating agents to introduce the butan-2-ol skeleton.

- Step 3: Reductive amination using sodium borohydride or borane reagents to convert ketones or aldehydes into amino alcohols.

- Step 4: Protection/deprotection steps using Boc (tert-butoxycarbonyl) or other protecting groups to facilitate selective reactions.

This approach is supported by analog synthesis reported in opioid receptor ligand development, where piperidine derivatives were functionalized similarly with yields ranging from 40% to 80% depending on step conditions.

Lithium-Halogen Exchange and Nucleophilic Addition

A method involving lithium-halogen exchange on aryl bromides followed by nucleophilic addition to piperidin-4-one intermediates has been employed in related compounds:

- Step 1: Preparation of aryl lithium species via lithium-halogen exchange from aryl bromides.

- Step 2: Addition of the aryl lithium to N-methylpiperidin-4-one to form an alcohol intermediate.

- Step 3: Dehydration and methylation steps to form substituted piperidine derivatives.

- Step 4: Reductive amination and carbamate formation to yield amino-substituted piperidines.

This method provides moderate to good yields (42-79%) and allows for diverse substitutions on the piperidine ring.

Curtius Rearrangement and Sulfinimine Routes

For installing the 4-amino substituent on the piperidine ring, Curtius rearrangement sequences and sulfinimine intermediates have been utilized:

- Curtius Rearrangement: Conversion of carbamoylpiperidines to 4-aminopiperidines using bis(trifluoroacetoxy)iodobenzene.

- Sulfinimine Approach: Reaction of N-Boc-piperidin-4-one with tert-butylsulfonamide to form sulfinimine, followed by addition of benzylic Grignard reagents to directly yield 4-amino-4-benzylpiperidine scaffolds.

These methods are advantageous for selective introduction of amino groups with good stereochemical control and have been used in kinase inhibitor development.

Reaction Conditions and Reagents Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithium-halogen exchange | n-Butyllithium, aryl bromide, THF, −78 °C | 42-79 | Formation of aryl lithium intermediate |

| 2 | Nucleophilic addition | N-methylpiperidin-4-one, aryl lithium | 42 | Alcohol intermediate formation |

| 3 | Dehydration | p-Toluenesulfonic acid, toluene | 79 | Formation of tetrahydropyridine |

| 4 | Methylation and reduction | NaBH4, methanol | 60-80 | Enamine reduction to piperidine |

| 5 | Curtius rearrangement | Bis(trifluoroacetoxy)iodobenzene | 50-70 | Amino group installation |

| 6 | Sulfinimine formation | N-Boc-piperidin-4-one, tert-butylsulfonamide | 60-75 | Stereoselective amine introduction |

| 7 | Reductive amination | Sodium borohydride, borane dimethylsulfide | 50-80 | Conversion to amino alcohol |

Analytical and Research Findings

- Yields: The overall yields for multi-step syntheses range typically from 40% to 80% per step, with purification via silica gel chromatography or recrystallization.

- Stereochemistry: Use of chiral auxiliaries such as Boc protection and sulfinimines allows control over stereochemistry, crucial for biological activity.

- Functional Group Compatibility: Protecting groups like Boc are essential to prevent side reactions during amination and reduction steps.

- Scalability: The methods involving lithium-halogen exchange and Curtius rearrangement are scalable but require careful temperature and moisture control.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using metal catalysts.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.

Scientific Research Applications

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound featuring a piperidine ring, a six-membered heterocycle containing one nitrogen atom. It has a chiral amino alcohol structure, including an amino group (-NH) and a hydroxyl group (-OH) attached to a carbon chain. The compound's unique structure allows it to engage in various interactions.

Scientific Research Applications

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol has several applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Research shows that it exhibits significant biological activity and has been investigated for potential therapeutic uses, particularly in drug development. The compound's mechanism of action involves interactions with specific molecular targets, influencing various biological pathways. Its ability to form hydrogen bonds enhances its interaction with enzymes and receptors, which may modulate their activity. Its interactions are crucial for understanding its pharmacological properties and guiding further drug design efforts. The compound's ability to influence signaling pathways makes it a valuable candidate for further investigation in medicinal chemistry.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the production of polymers and other materials due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents, influencing their physicochemical properties:

Key Observations :

- The piperidine ring in the target compound enhances rigidity compared to aliphatic chains in Bitertanol or bipyridinyl systems. This may improve receptor-binding specificity .

- The amino and hydroxyl groups increase polarity, likely improving aqueous solubility compared to Ethyl 2-(piperidin-4-yl)acetate (log Po/w ~1.5) . However, this polarity may reduce membrane permeability relative to Bitertanol’s lipophilic profile (log Po/w ~4.2) .

Solubility and Bioavailability

- Ethyl 2-(piperidin-4-yl)acetate has moderate gastrointestinal (GI) absorption and BBB permeability, attributed to its ester group .

- The target compound’s hydroxyl and amino groups may improve solubility but hinder passive diffusion across membranes. Its Csp³ fraction (similar to Ethyl 2-(piperidin-4-yl)acetate) could enhance bioavailability compared to planar aromatic systems .

Biological Activity

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a chiral amino alcohol compound with significant potential in medicinal chemistry. Its unique structure, featuring both an amino group and a hydroxyl group, allows it to interact with various biological targets, influencing enzymatic activities and receptor functions. This article delves into the biological activity of this compound, synthesizing research findings and case studies to illustrate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is with a molecular weight of 186.29 g/mol. The compound's structure includes a piperidine ring, which is common in many pharmacologically active compounds, enhancing its binding affinity to biological targets.

Research indicates that 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol interacts with specific enzymes and receptors, modulating their activities. The compound's ability to form hydrogen bonds is crucial for its interactions, facilitating its role in various signaling pathways. Its mechanism of action has been linked to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially influencing physiological responses.

Biological Activity and Therapeutic Applications

Studies have demonstrated the compound's potential in various therapeutic areas:

- Neuropharmacology: Investigations into its effects on neurotransmitter systems suggest it may have applications in treating neurological disorders.

- Cancer Research: Preliminary studies indicate that the compound could inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects: Research has shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|---|

| 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol | Moderate enzyme inhibition | Receptor binding | Neuropharmacology, Cancer |

| 4-Amino-2-methylbutan-2-ol | Low enzyme inhibition | Non-specific binding | Limited therapeutic use |

| 3-Amino-2-methylbutanol | Variable activity | Unknown | Potential for further study |

Case Studies

- Neurotransmitter Modulation: A study explored the effects of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol on serotonin receptors, revealing that it could enhance serotonergic signaling, which may be beneficial in treating depression and anxiety disorders.

- Cancer Cell Line Studies: In vitro studies using cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis through the modulation of specific growth factor receptors.

- Inflammation Models: Animal models of inflammation showed that administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.